![molecular formula C23H29N3O2 B4700955 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4700955.png)
2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide
Übersicht
Beschreibung
2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide, also known as BGB-324, is a small molecule inhibitor of Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases, which play important roles in regulating cellular processes such as proliferation, survival, migration, and phagocytosis. Overexpression of Axl has been linked to various types of cancer, including lung, breast, pancreatic, and ovarian cancer. BGB-324 has shown promise as a potential therapeutic agent for the treatment of cancer.
Wirkmechanismus
2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide works by inhibiting the activity of the Axl receptor tyrosine kinase, which is overexpressed in many types of cancer. Axl signaling promotes tumor cell survival, migration, and invasion, and is also involved in the development of resistance to chemotherapy and targeted therapies. By blocking Axl signaling, this compound can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as reduce tumor metastasis in animal models. In addition, this compound has been shown to enhance the efficacy of chemotherapy and targeted therapies in preclinical models of cancer. This compound has also been investigated for its potential use in the treatment of fibrotic diseases, where it has been shown to reduce fibrosis and improve lung function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide in laboratory experiments is its specificity for the Axl receptor tyrosine kinase, which allows for targeted inhibition of this pathway. However, one limitation of using this compound is its potential for off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the development and use of 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide. One area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Another area of research is the investigation of this compound in combination with other therapies, such as immunotherapy or radiotherapy. Finally, the development of more potent and selective Axl inhibitors may further improve the efficacy of this class of drugs in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide has been extensively studied in preclinical models of cancer, and has shown efficacy in inhibiting tumor growth and metastasis. In addition to its anti-cancer properties, this compound has also been investigated for its potential use in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis.
Eigenschaften
IUPAC Name |
2-[[4-(piperidin-1-ylmethyl)benzoyl]amino]-N-propylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-2-14-24-23(28)20-8-4-5-9-21(20)25-22(27)19-12-10-18(11-13-19)17-26-15-6-3-7-16-26/h4-5,8-13H,2-3,6-7,14-17H2,1H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEHGTJJFPYIGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.